N-cyclopentylformamide
Description
Significance and Research Context within Organic Chemistry
N-Cyclopentylformamide is an organic compound featuring a cyclopentyl group attached to a formamide (B127407) functional group. smolecule.com Its structure, consisting of a five-membered aliphatic ring bonded to a -NHCHO group, provides a unique combination of steric and electronic properties. smolecule.com Formamides as a class are significant in organic chemistry, often serving as key intermediates, reagents, or solvents. ontosight.ai this compound is notable for its role as a building block in the synthesis of more complex molecules. ontosight.ai The cyclopentyl moiety imparts a degree of lipophilicity, which can influence the physical and biological properties of its derivatives, while the amide group offers a site for various chemical transformations. ontosight.ai
The compound's structure allows for hydrogen bonding, which affects its reactivity and solubility. ontosight.ai Its distinct cyclic nature, compared to linear or aromatic formamide analogs, may confer unique steric and electronic characteristics, making it a valuable subject for studying reaction mechanisms and developing novel synthetic methods. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol smolecule.com |
| CAS Number | 41215-40-1 ontosight.ai |
| Appearance | Colorless liquid rsc.org |
This compound as a Versatile Chemical Intermediate in Advanced Synthesis
The utility of this compound in advanced synthesis stems from the reactivity of its formamide group. ontosight.ai It serves as a precursor for a variety of other functionalized molecules, highlighting its versatility as a chemical intermediate. smolecule.com
Key transformations involving this compound include:
Hydrolysis : In the presence of an acid or base, it can be hydrolyzed to yield cyclopentylamine (B150401) and formic acid. smolecule.com
Reduction : The use of reducing agents, such as lithium aluminum hydride, can convert this compound to N-cyclopentylmethanamine. smolecule.com
Alcoholysis : It can undergo alcoholysis to produce cyclopentylamine. For instance, reacting it with methanol (B129727) and cesium carbonate at 60°C provides a route to cyclopentylamine. smolecule.comchemicalbook.com
Dehydration : The formamide group can be dehydrated to form an isocyanate, a highly reactive intermediate used in the synthesis of ureas and other compounds. ontosight.ai
Condensation Reactions : It can participate in condensation reactions with aldehydes or ketones to form imines or enamines. smolecule.com
These reactions demonstrate its role as a pivotal building block for producing functionalized amines and various heterocyclic compounds, which are valuable in pharmaceutical and materials science. smolecule.comontosight.ai For example, cyclopentylamine, derived from this compound, is a known precursor for pharmaceuticals and biologically active compounds. smolecule.com
Table 2: Key Synthetic Transformations of this compound
| Reaction Type | Reagents | Product(s) |
|---|---|---|
| Hydrolysis | Acid or Base, Water | Cyclopentylamine, Formic Acid smolecule.com |
| Reduction | Lithium aluminum hydride | N-cyclopentylmethanamine smolecule.com |
| Alcoholysis | Methanol, Cesium carbonate | Cyclopentylamine smolecule.comchemicalbook.com |
Current Research Trends and Emerging Directions involving this compound
Current research continues to explore and expand the applications of this compound. Emerging trends focus on its role in sustainable chemistry, medicinal chemistry, and materials science.
One area of investigation is its synthesis from renewable resources and its use in green chemistry applications. A rapid synthesis method for biomass-based amines has been developed using formamide as an amine source and biomass-derived ketones like cyclopentanone (B42830). google.com This process involves the formation of this compound as an intermediate, which is then converted to the corresponding amine. google.com Furthermore, research into the N-formylation of amines using carbon dioxide and hydrogen over cobalt catalysts has identified this compound as a product, pointing towards methods for CO₂ utilization. rsc.org
In medicinal chemistry, this compound and its derivatives are being studied for a range of potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai While detailed mechanisms are still under investigation, its structure is considered a potential lead for developing drugs, particularly those targeting the central nervous system. smolecule.com
Another significant research direction is its application in the development of materials for chiral separations. Researchers have synthesized chitosan (B1678972) derivatives incorporating this compound to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.net These materials have shown promise in separating enantiomers, which is a critical process in the pharmaceutical industry. researchgate.netresearchgate.net
Table 3: Selected Research Applications of this compound
| Research Area | Application/Finding | Reference(s) |
|---|---|---|
| Green Chemistry | Intermediate in the rapid synthesis of biomass-based amines. | google.com |
| CO₂ Utilization | Synthesized via N-formylation of amines using CO₂ and H₂ with cobalt catalysts. | rsc.org |
| Medicinal Chemistry | Investigated as a lead compound for potential anti-inflammatory agents and modulators of neurotransmitter systems. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylformamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-7-6-3-1-2-4-6/h5-6H,1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLHQTSQMKMTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291514 | |
| Record name | N-cyclopentylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41215-40-1 | |
| Record name | NSC76129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-cyclopentylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Cyclopentylformamide
Established Synthetic Routes to N-Cyclopentylformamide
The synthesis of this compound has been achieved through several well-established chemical reactions. These conventional methods form the foundation of its production and typically involve the reaction of cyclopentylamine (B150401) with a formylating agent.
Key established synthetic routes include:
Direct Amidation : This is a common and straightforward method that involves the reaction of cyclopentylamine directly with formic acid or its derivatives. The reaction is typically facilitated by heating to drive the condensation and formation of the amide bond. smolecule.com
Carbonylation : In this approach, cyclopentylamine is carbonylated using carbon monoxide (CO). This reaction requires the presence of a suitable catalyst to proceed efficiently and yield this compound. smolecule.com
Use of Isocyanates : this compound can also be produced by reacting cyclopentylamine with an isocyanate, followed by a hydrolysis step to yield the final formamide (B127407) product. smolecule.com
These methods provide reliable pathways to this compound, with the choice of route often depending on factors like desired yield, purity requirements, and available starting materials.
Microwave-Assisted Synthesis of this compound and Related Formamides
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering benefits such as rapid heating, enhanced reaction rates, and often higher yields compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of this compound, providing a significantly faster alternative to traditional protocols.
A notable example involves the microwave-assisted catalytic synthesis of this compound from cyclopentanone (B42830). In a specific patented method, cyclopentanone is reacted with formamide in the presence of formic acid under microwave irradiation. google.com This process demonstrates remarkable efficiency, as detailed in the table below.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature | Reaction Time | Yield | Conversion of Cyclopentanone |
|---|---|---|---|---|---|---|
| Cyclopentanone | Formamide | Formic Acid | 200°C | 2 minutes | 98% | 100% |
This rapid, high-yield synthesis highlights the significant advantages of using microwave technology, transforming a process that could take hours into one that is completed in minutes. researchgate.netgoogle.com The general applicability of microwave heating for producing various formamides and other heterocyclic compounds further underscores its importance in modern synthetic chemistry. at.uarsc.org
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry strategies have been developed for the synthesis of this compound and other formamides. These methods prioritize the reduction of waste, use of less hazardous materials, and improved energy efficiency.
Solvent-Free and Reduced-Solvent Reaction Systems
A key principle of green chemistry is the minimization or elimination of organic solvents, which are often toxic and contribute to chemical waste. For formamide synthesis, solvent-free N-formylation has been demonstrated as a simple, efficient, and cost-effective procedure. tandfonline.com
In this approach, amines can be directly reacted with a formylating agent like formic acid or ethyl formate (B1220265) without any additional solvent. tandfonline.com The reaction proceeds cleanly at mild temperatures (e.g., 60°C), and the desired formamide product can be easily isolated, making the process more economically and environmentally sound. tandfonline.comacs.org Another innovative solvent-free method involves the use of carbon dioxide (CO2) and a hydrosilane, catalyzed by an organocatalyst like tetrabutylammonium (B224687) acetate (B1210297) (TBAA), to achieve the N-formylation of amines. rsc.org
Biocatalytic Strategies for this compound Production
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of this compound is an emerging field, research into related areas shows significant promise. elsevierpure.com
Scientists are exploring the capabilities of enzymes such as homospermidine synthase for their ability to perform N-cross coupling reactions, which involve the formation of carbon-nitrogen (C-N) bonds. elsevierpure.com The promiscuous activity of these enzymes allows them to accept a range of substrates, suggesting a potential future pathway for the biocatalytic production of this compound and other complex amine derivatives from simple precursors. elsevierpure.com
Application of Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recovery and reuse, which reduces waste and lowers costs. ethz.ch
Several advanced heterogeneous catalytic systems have been developed for formamide synthesis. These catalysts are often designed for high activity, selectivity, and stability.
| Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Fe₂O₃@SiO₂-SO₃H Nanofibers | Amine, Formic Acid | Magnetic, reusable, operates at room temperature. | nih.gov |
| Iridium atoms on Nanodiamond/Graphene | Amine (Morpholine), CO₂, H₂ | Highly efficient and recyclable for CO₂ utilization. | researchgate.net |
| Ruthenium complexes in Silica (B1680970) Matrix | Amine, CO₂, H₂ | Combines activity with the stability and recyclability of a solid support. | ethz.ch |
The development of such catalysts, particularly those using earth-abundant and inexpensive metals, is a key goal in making formamide synthesis more sustainable. nih.govresearchgate.net
Utilization of Renewable Feedstocks in Formamide Synthesis
Moving away from fossil fuel-based starting materials is a fundamental goal of green chemistry. The synthesis of formamides can be achieved using renewable feedstocks, most notably carbon dioxide (CO₂), biomass-derived molecules, and methanol (B129727). nih.gov
Carbon Dioxide (CO₂) : As a readily available and inexpensive C1 source, CO₂ can be used for the N-formylation of amines. rsc.org This transformation can be achieved using various catalytic systems, including heterogeneous catalysts like iridium or ruthenium complexes and nickel-iron nitrides, which facilitate the reaction of amines with CO₂ and a hydrogen source. ethz.chresearchgate.netnih.gov
Biomass-Derived Molecules : Formic acid, a key reagent in direct amidation, can be produced from the oxidation of biomass. soci.org Other bio-derived feedstocks, such as glycerol, have also been explored as starting materials for the synthesis of N-formamides through oxidative processes. researchgate.net
Methanol : Methanol, which can be generated renewably from CO₂ hydrogenation, serves as a viable feedstock for formamide synthesis through reactions with ammonia. soci.orgresearchgate.net
These strategies not only utilize renewable resources but also contribute to a circular economy by converting waste products like CO₂ into valuable chemicals. nih.gov
Derivatization Strategies from this compound Precursors
The primary precursor to this compound is cyclopentylamine. This amine is a key starting material that can be derivatized through several synthetic pathways to yield a variety of molecules beyond simple formamides. These strategies include acylation with different carboxylic acid derivatives, formation of ureas and thioureas, reductive amination, and participation in multicomponent reactions.
N-Acylation
A fundamental derivatization strategy is the acylation of cyclopentylamine with various acylating agents (other than those that would produce the formamide). This reaction typically involves reacting cyclopentylamine with acyl chlorides or anhydrides to form a range of N-cyclopentylamides. These amide derivatives are significant in various fields, including quorum sensing inhibition where N-acyl cyclopentylamines have been identified as effective agents. rsc.orgresearchgate.netulb.ac.be
Table 1: Examples of N-Acylation Reactions with Cyclopentylamine
| Reactant 1 | Reactant 2/Conditions | Product | Application Context |
|---|---|---|---|
| Cyclopentylamine | Decanoyl chloride | N-Decanoyl-cyclopentylamine (C10-CPA) | Quorum Sensing Inhibitor against P. aeruginosa researchgate.net |
| Cyclopentylamine | Nonanoyl chloride | N-Nonanoyl-cyclopentylamine (C9-CPA) | Quorum Sensing Inhibitor against S. marcescens researchgate.net |
Urea (B33335) and Thiourea Formation
Cyclopentylamine can be readily converted into substituted ureas and thioureas. The reaction with an isocyanate yields a cyclopentyl-substituted urea, while reaction with an isothiocyanate produces the corresponding thiourea. These derivatives are important intermediates and have applications in medicinal chemistry and materials science. tandfonline.comtandfonline.comresearchgate.net For instance, 1-cyclopentyl-3-(3-hydroxyphenyl)urea has been synthesized as an important intermediate for drug development. tandfonline.com Novel synthetic methods, such as microwave-assisted transamidation of cyclopentyl urea with other amines, have been developed to create diverse urea libraries efficiently. sci-hub.ru
Table 2: Synthesis of Cyclopentyl Urea Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclopentyl urea | Pyrrolidine | Microwave, 150 °C, THF/DMSO | 1-(1-(Pyrrolidin-1-yl)pyridin-2-yl)-3-cyclopentylurea derivative | 88% | sci-hub.ru |
| Formamide | p-Toluidine | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80 °C, 18 h | 1-Cyclopentyl-3-(p-tolyl)urea | - | mdpi.com |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and can be used to synthesize more complex secondary and tertiary amines starting from cyclopentylamine. libretexts.orgorgoreview.com In this process, cyclopentylamine reacts with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. orgoreview.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. orgoreview.comkoreascience.kr This method allows for the introduction of a wide variety of substituents onto the nitrogen atom.
Table 3: Reductive Amination Reactions
| Amine | Carbonyl Compound | Reducing Agent/Conditions | Product Type |
|---|---|---|---|
| Cyclopentylamine | Aldehyde/Ketone | NaBH₃CN, H₂/Catalyst | N-Alkyl/Aryl-cyclopentylamine (Secondary Amine) |
| Ammonia | Cyclopentanone | H₂, Co catalyst, 80 °C | Cyclopentylamine (Primary Amine) nih.gov |
Multicomponent Reactions (MCRs)
Cyclopentylamine is a suitable amine component for use in various multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. tcichemicals.com The Ugi four-component reaction is a prominent example, where an aldehyde, an amine (like cyclopentylamine), a carboxylic acid, and an isocyanide react to form an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly valued in combinatorial chemistry and for generating libraries of peptidomimetics for drug discovery. organic-chemistry.orgwikipedia.org
The general mechanism involves the formation of an imine from the aldehyde and cyclopentylamine, which then reacts with the isocyanide and the carboxylic acid to generate the final product, losing only a molecule of water. wikipedia.org
Table 4: Ugi Four-Component Reaction
| Component 1 | Component 2 | Component 3 | Component 4 | Solvent/Conditions | Product Class |
|---|
Reactivity, Reaction Mechanisms, and Transformation Pathways of N Cyclopentylformamide
Fundamental Reaction Pathways of the Formamide (B127407) Functional Group
The reactivity of N-cyclopentylformamide is largely dictated by the formamide functional group (-NHCHO). This group can undergo several fundamental transformations, including hydrolysis, reduction, and dehydration, which are characteristic of secondary amides.
Hydrolysis: In the presence of an acid or a base catalyst and water, the amide bond of this compound can be cleaved. This hydrolysis reaction yields cyclopentylamine (B150401) and formic acid, effectively reversing the amide formation process. smolecule.com
Reduction: The formamide group is susceptible to reduction by strong reducing agents. For instance, treatment with lithium aluminum hydride (LiAlH₄) reduces the carbonyl group (C=O) to a methylene (B1212753) group (-CH₂-), converting this compound into N-cyclopentylmethanamine. smolecule.com This transformation is a common strategy for the synthesis of N-methylated amines from their corresponding formamides.
Dehydration: The formamide group can be dehydrated to form an isocyanate. This reaction typically requires a dehydrating agent and provides a pathway to cyclopentyl isocyanate, a reactive intermediate that can be used in the synthesis of ureas, carbamates, and other derivatives. ontosight.ai
Condensation Reactions: this compound can participate in condensation reactions with electrophiles such as aldehydes or ketones, leading to the formation of imines or enamines. smolecule.com
A summary of these fundamental reactions is provided in the table below.
| Reaction Type | Reagents | Product(s) | Reference |
| Hydrolysis | H₂O, Acid or Base | Cyclopentylamine, Formic Acid | smolecule.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Cyclopentylmethanamine | smolecule.com |
| Dehydration | Dehydrating Agent | Cyclopentyl isocyanate | ontosight.ai |
| Condensation | Aldehydes or Ketones | Imines or Enamines | smolecule.com |
Mechanistic Investigations of Amide Linkage Transformations
The transformation of the amide linkage in this compound involves several mechanistically distinct pathways. The specific mechanism is highly dependent on the reaction conditions, including the reagents, solvent, and temperature.
One notable transformation is the alcoholysis of this compound to produce cyclopentylamine. A study reported the conversion using methanol (B129727) in the presence of cesium carbonate at 60°C. This reaction proceeds via nucleophilic acyl substitution, where the methoxide (B1231860) ion attacks the carbonyl carbon of the formamide. The resulting tetrahedral intermediate then collapses, eliminating the cyclopentylamido group, which is subsequently protonated to yield cyclopentylamine.
The reduction of formamides with hydrides like LiAlH₄ follows a well-established mechanism. The hydride anion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by coordination of the aluminum species to the carbonyl oxygen, facilitating the elimination of an O-Al species and formation of an intermediate iminium ion. A second hydride equivalent then attacks the iminium carbon to furnish the final amine product. Computational studies on related systems, such as the hydride reduction of N-acylpiperidones, have shown that the stereochemical outcome can be influenced by the conformation of the ring system (e.g., chair vs. twist-boat conformers) and the steric bulk of the hydride reagent. nih.gov
Participation of this compound in Complex Organic Reaction Cascades
While specific documented examples of this compound participating in complex cascade reactions are not extensively reported in readily available literature, its functional group reactivity suggests its potential as a building block in such transformations. Cascade reactions, also known as tandem or domino reactions, involve two or more consecutive bond-forming or breaking events where the subsequent reaction is a result of the functionality formed in the previous step. nih.gov
Formamides are known to be key precursors in multicomponent reactions (MCRs), which are a type of cascade reaction where three or more reactants combine in a single pot to form a complex product. organic-chemistry.org For example, the dehydration of this compound in situ would generate cyclopentyl isocyanate. Isocyanates are cornerstone electrophiles in numerous MCRs, including the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. The isocyanate can react with a nucleophile and an electrophile in a concerted or sequential manner to rapidly build complex molecular scaffolds. organic-chemistry.org
Given that N-cycloalkylformamides can be synthesized from biomass-derived aldehydes or ketones, their integration into cascade reactions represents a potential avenue for sustainable chemical synthesis. nih.gov The challenge in designing such cascades lies in controlling the reaction conditions to channel the network of reaction equilibria towards the desired product and avoid side reactions. organic-chemistry.org
Stereochemical Aspects and Enantioselective Transformations of this compound Derivatives
While this compound itself is achiral, its derivatives have been instrumental in the field of stereochemistry, particularly in the development of materials for enantioseparation.
Significant research has been conducted on the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) derived from this compound. In these studies, chitosan (B1678972), a naturally occurring chiral polymer, is chemically modified. Specifically, the amino group at the C2 position of the chitosan glucose units is acylated with a cyclopentylformyl group from this compound, while the hydroxyl groups at the C3 and C6 positions are derivatized with various substituted phenylcarbamates. researchgate.netresearchgate.net
These modified chitosan derivatives, such as chitosan 3,6-bis(arylcarbamate)-2-(cyclopentylformamide)s, are then coated or immobilized onto a silica (B1680970) support to create CSPs. researchgate.netmdpi.com Research has shown that the N-cyclopentylcarbonyl group at the C2 position plays a crucial role in the chiral recognition capabilities of these materials. researchgate.netresearchgate.net
A comparative study of CSPs derived from N-cycloalkylcarbonyl chitosans (with cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl groups) found that the this compound derivatives consistently demonstrated good enantioseparation capabilities for a range of chiral analytes, particularly when halo and methyl substituents were present on the arylcarbamate moieties. researchgate.netresearchgate.net This suggests that the size and conformation of the cyclopentyl ring are particularly well-suited for creating the specific steric and electronic environment required for effective chiral discrimination. The enantioseparation performance of these CSPs is summarized in the table below, highlighting the effectiveness of the this compound-derived selector.
| Chiral Selector Base | Substituent at C2 | Performance Highlight | Reference |
| Chitosan bis(arylcarbamate) | Cyclopropylformamide | Lower enantioseparation capability | researchgate.net |
| Chitosan bis(arylcarbamate) | Cyclobutylformamide | Lower enantioseparation capability | researchgate.net |
| Chitosan bis(arylcarbamate) | Cyclopentylformamide | Good enantioseparation capability with halo/methyl substituents | researchgate.netresearchgate.net |
| Chitosan bis(arylcarbamate) | Cyclohexylformamide | Lower enantioseparation capability | researchgate.net |
These findings underscore the importance of the this compound structural unit in designing advanced materials for enantioselective applications. researchgate.net
Advanced Characterization Techniques for N Cyclopentylformamide and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of N-cyclopentylformamide. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound and its derivatives. evitachem.comresearchgate.net In the ¹H NMR spectrum, characteristic signals would correspond to the protons of the cyclopentyl ring and the formyl proton. The chemical environment of the nitrogen atom influences these signals. For instance, in related compounds like N-(cyclohexylmethyl)-N-cyclopentylformamide, ¹H and ¹³C NMR spectra have been used to confirm the successful synthesis and structure. figshare.com Predicted ¹³C NMR data for similar compounds like N-cyclobutyl-N-cyclopentylformamide are also available, providing a reference for spectral interpretation. drugbank.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com For this compound, the most significant absorptions are related to the amide group. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1630-1830 cm⁻¹. masterorganicchemistry.com The N-H stretching vibration of a secondary amide like this compound would appear as a distinct peak. The specific wavenumbers of these absorptions provide a molecular "fingerprint" that aids in identification. spectroscopyonline.com
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. docbrown.info The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, offers valuable clues about its structure. For example, the analysis of the fragmentation of N,N-dipropylformamide shows characteristic ions that help in its identification. nist.gov
| Spectroscopic Technique | Information Obtained | Typical Observations for Amides |
| ¹H NMR | Proton environment and connectivity | Signals for alkyl and formyl protons. |
| ¹³C NMR | Carbon skeleton framework | Resonances for carbonyl and alkyl carbons. drugbank.com |
| Infrared (IR) Spectroscopy | Functional groups present | Strong C=O stretch (1630-1830 cm⁻¹), N-H stretch. masterorganicchemistry.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions. docbrown.infonist.gov |
Diffraction Techniques for Crystalline and Supramolecular Structures
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is essential for understanding not only the molecular structure of this compound derivatives but also their packing in the crystal lattice and the formation of supramolecular assemblies through intermolecular interactions like hydrogen bonding.
Studies on related amide compounds demonstrate the utility of single-crystal X-ray diffraction. For example, the analysis of N-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)formamide revealed a structure composed of hydrogen-bonded sheets, highlighting the importance of N–H···O hydrogen bonds in forming the supramolecular architecture. scispace.com Similarly, research on N-phenyl formamide (B127407) has shown how it forms cyclic hydrogen-bonded structures with water molecules. acs.orgacs.org The formation of these complex supramolecular structures is often driven by hydrogen bonding and other non-covalent interactions, which can be precisely mapped using diffraction data. researchgate.netresearchgate.net The crystal structure of macrocyclic aromatic amides has been shown to adopt a spherical conformation with chirality, a detail revealed by single-crystal X-ray analysis. rsc.org
| Diffraction Technique | Application | Key Findings for Amide Structures |
| Single-Crystal X-ray Diffraction | Determination of 3D molecular and crystal structure. | Elucidation of bond lengths, bond angles, and conformation. scispace.com |
| Analysis of intermolecular interactions. | Identification of hydrogen bonding networks and supramolecular assemblies. acs.orgacs.org | |
| Confirmation of stereochemistry. | Determination of absolute configuration in chiral derivatives. rsc.org |
Scattering Techniques for Microstructural Analysis
Scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS), are employed to investigate the structure of materials on a scale larger than individual molecules, providing insights into nanoparticle size, shape, and aggregation in solution.
Small-Angle X-ray Scattering (SAXS): SAXS is particularly useful for analyzing the nanostructure of materials. researchgate.net In studies of various amides, SAXS has revealed nanoscale ordering in the liquid state, indicating the formation of supramolecular structures. rsc.org For instance, research on poly(amic acid) nanoparticles utilized SAXS to evaluate particle size in the liquid phase, which correlated well with microscopy data. royalsocietypublishing.org The technique can provide information on the shape and size distribution of particles or aggregates that this compound might form under certain conditions, such as in solution or as part of a larger formulation. rsc.org
Dynamic Light Scattering (DLS): DLS measures the size distribution of small particles in suspension. wyatt.com The technique works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. unchainedlabs.com DLS is widely used to characterize the hydrodynamic size of proteins, polymers, and nanoparticles in solution. wyatt.comnist.gov For this compound derivatives that might be formulated as nanoparticles or exist as aggregates in solution, DLS provides a rapid and non-destructive method to determine their size and polydispersity. rsc.org
| Scattering Technique | Primary Measurement | Application to this compound Systems |
| Small-Angle X-ray Scattering (SAXS) | Scattering pattern of X-rays at small angles. | Characterizing nanoscale ordering and the size and shape of nanoparticles or aggregates. rsc.orgroyalsocietypublishing.org |
| Dynamic Light Scattering (DLS) | Fluctuations of scattered light intensity over time. | Determining the hydrodynamic size and size distribution of particles in solution. unchainedlabs.comrsc.org |
Microscopic and Surface Analysis Techniques
Microscopic techniques provide direct visualization of the morphology and surface features of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are key tools in this area.
Microscopy Techniques (SEM/TEM): Field-emission scanning electron microscopy (FE-SEM) and transmission electron microscopy (TEM) are used to obtain high-resolution images of material surfaces and internal structures, respectively. royalsocietypublishing.orguniv-rennes.fr TEM, for instance, transmits a beam of electrons through an ultra-thin specimen to generate an image, allowing for the observation of structural details in the sub-nanometer range. mpg.deyoutube.com These techniques could be used to study the morphology of crystalline this compound or its derivatives, or to visualize nanoparticles formulated from these compounds. royalsocietypublishing.orgmdpi.com
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to image surfaces at the atomic level. berkeley.edu It is particularly valuable for studying the self-assembly of molecules on surfaces. researchgate.net For example, AFM has been used to investigate the self-assembly of thin films of reduced graphene oxide in dimethylformamide (a related solvent). nih.gov This technique could be applied to study how this compound molecules organize on a substrate, providing insight into their intermolecular interactions and potential for forming ordered structures. berkeley.edufigshare.com
| Microscopic Technique | Principle | Application |
| Scanning Electron Microscopy (SEM) | Scans a surface with a focused beam of electrons. | Imaging the surface morphology and topography of solid samples. royalsocietypublishing.orgnih.gov |
| Transmission Electron Microscopy (TEM) | Transmits electrons through a thin specimen. | Visualizing internal structure, crystallinity, and nanoparticle morphology at high resolution. univ-rennes.frmpg.de |
| Atomic Force Microscopy (AFM) | Scans a surface with a sharp probe to measure topography. | Imaging surfaces at atomic resolution and studying molecular self-assembly. researchgate.netnih.gov |
Chromatographic Methods for Purity Assessment and Enantiomeric Resolution
Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods, while chiral chromatography is specifically used for separating enantiomers.
Purity Assessment (HPLC/GC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. gtiit.edu.cn It is widely applicable to non-volatile and thermally unstable compounds, making it suitable for analyzing this compound and its derivatives to determine their purity. biomedpharmajournal.orgnih.gov The purity of synthesized compounds is often confirmed to be greater than 98% by HPLC analysis. mdpi.com GC, coupled with mass spectrometry (GC-MS), is another powerful tool for analyzing volatile compounds, and it has been used in the characterization of related amides. figshare.com
Enantiomeric Resolution: For chiral derivatives of this compound, separating the enantiomers is critical, especially in pharmaceutical applications. Chiral chromatography is the primary method for this purpose. libretexts.org This can be achieved using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC). researchgate.net Polysaccharide-based CSPs are commonly used and have shown excellent results for the separation of various amide enantiomers. libretexts.orgnih.gov Studies have demonstrated the successful baseline separation of amide enantiomers using specific chiral columns like Chiralcel OD-H and Chiralpak IC under optimized conditions. nih.gov The development of new CSPs based on macrocyclic amide selectors has also expanded the toolkit for resolving chiral amides. rsc.orgnih.gov
| Chromatographic Method | Purpose | Stationary/Mobile Phase Details |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. biomedpharmajournal.org | Typically uses reversed-phase columns (e.g., C18) with polar mobile phases. mdpi.com |
| Gas Chromatography (GC) | Purity assessment of volatile compounds. | Uses a capillary column with a carrier gas (e.g., helium). |
| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers. libretexts.org | Employs Chiral Stationary Phases (CSPs), often polysaccharide-based. nih.gov |
Applications of N Cyclopentylformamide in Advanced Organic Synthesis and Materials Science
Design and Synthesis of Functional Organic Materials utilizing N-Cyclopentylformamide Derivatives
The development of functional organic materials—polymers and molecular solids with specific, tunable properties—is a cornerstone of modern materials science. These materials find use in electronics, optics, and biomedical devices. While large-scale polymers based directly on this compound are not widely documented, its derivatives are recognized as valuable building blocks for creating such advanced materials. ontosight.aigoogle.combldpharm.com
The primary route for incorporating the this compound motif into materials is through its conversion into other functional monomers. Amine compounds, which can be readily produced from this compound via hydrolysis, are widely used in the synthesis of functional polymers like polyamides and polyimines. smolecule.comgoogle.com
Furthermore, the formamide (B127407) group itself offers a handle for further chemical modification. It can be dehydrated to form a highly reactive isocyanate. ontosight.ai Cyclopentyl isocyanate can then be used to synthesize a variety of polymers, most notably polyurethanes, by reacting it with polyols. It can also be used to modify the surface of other materials or to build complex supramolecular structures through urea (B33335) formation. This capability positions this compound as a useful precursor in the synthesis of complex molecules for materials science. ontosight.ai
Another indirect application is in the synthesis of functional thiols. As mentioned previously, this compound is a starting material for 1-cyclopentyl-1H-imidazole-2-thiol. smolecule.com Thiol-containing compounds are of significant interest in materials science because they can form stable linkages with metal surfaces (like gold), enabling the creation of self-assembled monolayers and functionalized nanoparticles. smolecule.com
Role in Chiral Separation Technologies
The separation of enantiomers—mirror-image isomers of a chiral molecule—is critically important in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful techniques for achieving this separation. nih.gov
Polysaccharide derivatives, particularly those of cellulose (B213188) and amylose, are among the most successful and widely used chiral selectors for CSPs. nih.gov These polymers are typically coated or immobilized onto a silica (B1680970) gel support. Their chiral recognition ability comes from their regular, higher-order structure (often helical) and the presence of functional groups that can interact with analytes.
Research has shown that modifying the polysaccharide backbone can fine-tune the enantioseparation capabilities of the resulting CSP. Specifically, derivatives of chitosan (B1678972), a polymer of glucosamine, have been explored for this purpose. In a significant study, researchers synthesized a series of N-acylated chitosan bis(arylcarbamate)s to create novel CSPs. nih.gov Among the various N-cycloalkylcarbonyl chitosans tested (including those derived from cyclopropyl, cyclobutyl, and cyclohexyl carbonyls), the N-cyclopentylcarbonyl chitosan derivative was found to be particularly advantageous. nih.gov The resulting CSPs, based on chitosan 3,6-bis(arylcarbamate)-2-(cyclopentylformamide)s, demonstrated powerful enantioseparation capabilities and high tolerance to various mobile phases, making them promising materials for broad analytical use. nih.gov The study concluded that N-cyclopentylcarbonyl chitosan is a preferable building block for developing new enantiomeric separation materials compared to other N-cycloalkylcarbonyl chitosans. nih.gov
| CSP Base Polymer | Modifying Group | Key Finding | Reference |
|---|---|---|---|
| Chitosan | This compound and Aryl Carbamates | Showed good enantioseparation capability and eluent tolerance. | nih.gov |
| Chitosan | N-Cyclopropylcarbonyl / N-Cyclobutylcarbonyl | Performance was not as consistently good as the cyclopentyl derivative. | nih.gov |
| Cellulose | Tris(3,5-dimethylphenylcarbamate) | The N-cyclopentylcarbonyl chitosan CSPs were found to be complementary in enantioseparation for some analytes. | nih.gov |
The ability of a CSP to separate enantiomers depends on the differential interactions between the chiral selector and each enantiomer of the analyte. For polysaccharide-based CSPs, the primary forces involved in chiral recognition are hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric effects. The enantiorecognition mechanism involves the formation of a transient complex between the analyte and the CSP.
In CSPs derived from N-cyclopentylcarbonyl chitosan, the various structural components each play a role:
Hydrogen Bonding: The formamide moiety introduced by the this compound group, along with the carbamate (B1207046) groups on the chitosan backbone, provides crucial sites for hydrogen bonding. The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The difference in the strength and geometry of hydrogen bonds formed with each analyte enantiomer is a major contributor to chiral discrimination.
π-π Interactions: The aryl groups of the carbamate substituents on the chitosan serve as sites for π-π stacking interactions with aromatic rings on the analyte molecules.
Steric and Hydrophobic Interactions: The bulky and hydrophobic cyclopentyl group plays a critical steric role. It helps to form well-defined chiral grooves or cavities on the surface of the polymer. An analyte enantiomer that fits more snugly into this chiral cavity will be retained longer, leading to separation. The shape and size of the cycloalkyl group are crucial; the superiority of the cyclopentyl derivative over other cycloalkyls suggests it provides an optimal geometry for the chiral cavities needed to resolve a broad range of analytes. nih.gov
Catalytic Roles of this compound and its Structural Analogs
While there is little evidence to suggest that this compound itself acts as a catalyst, its structural class—formamides—can play several roles in catalytic organic synthesis, often acting as more than just a solvent. rsc.org The reactivity of the formamide group allows it to participate in catalytic cycles or act as a precursor to a reactive species.
One of the key catalytic functions of formamides is their use as a source for other C1 units. For example, N-formamides can serve as a carbonyl precursor in multicomponent reactions. A recent study demonstrated that various heterocyclic N-formamides can effectively replace the carbonyl component in the Passerini reaction, a process that combines an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxycarboxamide. d-nb.info This transformation was efficiently catalyzed by silica-gel-supported sulfuric acid under environmentally friendly aqueous or mechanochemical conditions. d-nb.info This highlights a potential application for this compound as a synthon for delivering a carbonyl group in a catalytic process.
Moreover, the broader class of formamides, particularly N,N-dimethylformamide (DMF), is known to act as a catalyst in certain reactions, such as the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride (the Vilsmeier-Haack reaction). rsc.org The catalytic mechanism involves the reversible formation of a reactive imidoyl chloride intermediate (the Vilsmeier reagent) from the formamide. rsc.org This principle could potentially be extended to this compound for specific applications. Formamides have also been used as protecting groups, reagents in Vilsmeier formylation, and as versatile intermediates for synthesizing valuable compounds like formamidines and isocyanates. researchgate.net
Computational and Theoretical Chemistry Studies of N Cyclopentylformamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are essential for determining the electronic structure and predicting the reactivity of molecules like N-cyclopentylformamide. wikipedia.org These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and bond characteristics. wikipedia.orgmdpi.com Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to model these properties with high accuracy. mdpi.compeerj.com
The electronic structure dictates the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to act as an electron donor or acceptor. The distribution of partial atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the polar nature of the molecule and identifies sites susceptible to electrophilic or nucleophilic attack. mdpi.com
In a practical application, this compound was synthesized as a derivative of rosmarinic acid to act as a kinase inhibitor. nih.govresearchgate.net Computational docking studies showed that substituting the carboxylic acid group of rosmarinic acid with the this compound moiety provided additional van der Waals contacts with key residues (L718, M793, and P794) in the target's binding pocket. nih.govresearchgate.net The interaction energy between the substituted moiety and these residues was calculated to be -12.9 kcal/mol, indicating a favorable binding interaction that contributed to its inhibitory activity. nih.govresearchgate.net
| Compound | Substituted Moiety | Interaction Energy (kcal/mol) | IC50 (µM) |
|---|---|---|---|
| Rosmarinic Acid | Carboxylic Acid | Not Specified | 15 |
| RA-D1 | N-(1-methoxypropan-2-yl) formamide (B127407) | -14.6 | 7.2 |
| RA-D2 | N-isopropylformamide | -13.1 | 8 |
| RA-D3 | This compound | -12.9 | 10.5 |
| RA-D4 | (No carboxylic acid) | Higher (less favorable) | 30.1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed insight into the conformational dynamics and intermolecular interactions that govern the behavior of this compound in different environments. nih.govvu.lt These simulations are crucial for understanding how the molecule's flexible cyclopentyl ring and formamide group orient themselves and interact with surrounding molecules, such as solvents or biological macromolecules. scienceopen.com
A significant area of study involves the use of this compound derivatives in chiral chromatography. Researchers have synthesized N-cyclopentylcarbonyl chitosan (B1678972) derivatives to create chiral stationary phases (CSPs) for separating enantiomers. researchgate.net MD simulations have been instrumental in elucidating the chiral recognition mechanism. These simulations model the transient diastereomeric complexes formed between the enantiomers and the CSP, highlighting the importance of noncovalent interactions like hydrogen bonds, dipole-dipole forces, and van der Waals interactions. researchgate.net
Studies have shown that among various N-cycloalkylcarbonyl chitosans, the N-cyclopentylcarbonyl derivatives are particularly effective for developing materials for enantiomeric separation. researchgate.net MD simulations further revealed that solvent effects have a remarkable influence on these interactions, to the extent that the nature of the solvent can even invert the elution order of the enantiomers in High-Performance Liquid Chromatography (HPLC). researchgate.net The analysis of interaction energies from these simulations indicates that intermolecular van der Waals forces, particularly dispersion energy, are often the determining factor in achieving effective enantioseparation. researchgate.net
| Research Area | Computational Method | Key Findings |
|---|---|---|
| Chiral Stationary Phase (CSP) Development | Synthesis and HPLC Evaluation | N-cyclopentylcarbonyl chitosan is a preferable backbone for creating effective CSPs for enantioseparation compared to other cycloalkyl derivatives. |
| Chiral Recognition Mechanism | Molecular Dynamics (MD) Simulations | Reveals the structure of transient diastereomeric complexes and the critical role of noncovalent interactions. |
| Solvent Effects | MD Simulations with varying dielectric constants | The solvent significantly influences interactions and can alter the enantiomeric elution order in HPLC. |
| Interaction Energy Analysis | MD Simulations | Intermolecular van der Waals energy is often the decisive factor for effective enantiomeric separation. |
Computational Design and Prediction of Novel this compound Derivatives
Computational design leverages theoretical calculations to predict the properties of hypothetical molecules, guiding the synthesis of novel compounds with desired functions. nih.gov this compound can serve as a scaffold or starting point in this process. By modifying its structure in silico—for example, by adding or changing functional groups—and then calculating the properties of these new virtual derivatives, researchers can prioritize which compounds are most promising for laboratory synthesis.
This approach was demonstrated in the development of tyrosine kinase inhibitors, where this compound was incorporated as a key structural feature. nih.govresearchgate.net Based on an analysis of the binding pocket, researchers hypothesized that replacing a carboxylic acid group with larger moieties could enhance binding through van der Waals interactions. nih.govresearchgate.net this compound was one of the moieties chosen for this purpose. Docking simulations predicted that the cyclopentyl group would fit well within the pocket and form favorable contacts. nih.govresearchgate.net Subsequent synthesis and biological assays confirmed this computational prediction: the this compound derivative (RA-D3) showed improved inhibitory activity over the parent compound, rosmarinic acid. nih.govresearchgate.net This success underscores the power of computational methods to guide the rational design of new, active molecules. researchgate.net
High-Throughput Computational Screening in Solvent and Charge Parameter Optimization
High-throughput computational screening involves the automated, large-scale evaluation of a vast number of compounds or conditions using molecular simulations. rsc.orgnih.gov This approach allows researchers to rapidly search extensive chemical space to identify candidates with optimal properties, be it for materials science, drug discovery, or process chemistry. rsc.orgarxiv.org
While specific high-throughput screening studies focused solely on this compound are not widely documented, the methodology is directly applicable. For instance, a computational screening approach could be used to identify the optimal solvent for a reaction involving this compound from a database of thousands of potential candidates. researchgate.net Such a screening would calculate key properties, like solubility or reaction energy, for the compound in each solvent, quickly pinpointing the most suitable options and minimizing the need for extensive experimental work. researchgate.net
Another critical application is the optimization of force field parameters for MD simulations. The accuracy of MD simulations depends heavily on the parameters used to describe the interactions between atoms (e.g., partial atomic charges). researchgate.net High-throughput screening can be used to develop and validate these parameters. By calculating quantum mechanical charges for a large set of molecules including this compound and its derivatives, more accurate and robust parameters for the Electronegativity Equalization Method (EEM) or other charge calculation schemes can be developed. researchgate.net This ensures that future, more complex simulations of systems containing the this compound moiety are more reliable and predictive.
Sustainable Chemistry and Environmental Considerations in N Cyclopentylformamide Research
Principles of Green Chemistry Applied to N-Cyclopentylformamide Synthesis
The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. In the context of this compound synthesis, several of these principles are particularly relevant. The primary synthetic route to this compound involves the formylation of cyclopentylamine (B150401). Traditional methods often employ reagents and conditions that are at odds with green chemistry ideals. However, recent research has focused on aligning the synthesis of N-formamides with these principles.
A key principle is the use of safer solvents and auxiliaries, or ideally, their complete elimination. mdpi.com Many conventional N-formylation reactions are conducted in volatile organic compounds (VOCs) which pose environmental and health risks. rsc.org Research has demonstrated the feasibility of conducting N-formylation reactions under solvent-free conditions, significantly reducing waste and environmental impact. nih.gov
Another crucial principle is the design of energy-efficient processes. The use of ultrasound irradiation, for example, has been shown to promote the N-formylation of amines at room temperature, avoiding the need for heating and thus reducing energy consumption. researchgate.net Furthermore, the development of highly active catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions.
The use of renewable feedstocks is a cornerstone of green chemistry. While cyclopentylamine is traditionally derived from petrochemical sources, research into bio-based routes to cyclic amines is an active area of investigation. More directly, the formyl group can be sourced from renewable resources. Formic acid, a simple and effective formylating agent, can be produced from biomass. researchgate.net Even more attractively, carbon dioxide (CO2), a greenhouse gas, can be utilized as a C1 feedstock for formylation, representing a significant step towards a circular carbon economy. rsc.org
Catalysis is a powerful tool in green chemistry, enabling reactions with higher selectivity and efficiency, often under milder conditions. The development of recyclable heterogeneous catalysts, such as magnetic nanoparticles or metal-organic frameworks (MOFs), allows for easy separation from the reaction mixture and reuse, minimizing waste and the need for fresh catalyst. nih.govrsc.org
Waste Minimization and Atom Economy in Production Pathways
Waste minimization is a critical aspect of sustainable chemical manufacturing. unibo.it The concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product, is a key metric in assessing the "greenness" of a synthetic route. researchgate.net An ideal reaction would have 100% atom economy, with all atoms from the reactants being incorporated into the final product.
Traditional methods for N-formylation often have poor atom economy. For instance, the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) for the coupling of formic acid and an amine generates a stoichiometric amount of dicyclohexylurea as a byproduct, significantly lowering the atom economy.
The direct formylation of cyclopentylamine with formic acid represents a significant improvement in atom economy, as the only byproduct is water.
Reaction: Cyclopentylamine + Formic Acid → this compound + Water
The atom economy for this reaction is calculated as follows:
Molecular Weight of this compound (C6H11NO) = 113.16 g/mol
Molecular Weight of Cyclopentylamine (C5H11N) = 85.15 g/mol
Molecular Weight of Formic Acid (CH2O2) = 46.03 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (113.16 / (85.15 + 46.03)) x 100 ≈ 86.2%
This demonstrates a highly efficient use of atoms.
The table below compares the atom economy of different potential synthetic routes to this compound.
| Synthesis Route | Reactants | Byproducts | Atom Economy (%) |
| Formylation with Formic Acid | Cyclopentylamine, Formic Acid | Water | 86.2% |
| Formylation with Carbon Dioxide and Hydrogen | Cyclopentylamine, Carbon Dioxide, Hydrogen | Water | 86.2% |
| Formylation with a Formate (B1220265) Ester (e.g., Ethyl Formate) | Cyclopentylamine, Ethyl Formate | Ethanol | 71.1% |
Note: The atom economy for the CO2/H2 route is calculated based on the net reaction where water is the only byproduct.
Development of Environmentally Benign Synthetic Routes and Processes
Significant progress has been made in developing greener synthetic pathways to N-formamides, which are directly applicable to the production of this compound. These routes prioritize the use of non-toxic reagents, renewable feedstocks, and mild reaction conditions.
One of the most promising green routes is the direct N-formylation of cyclopentylamine with formic acid under solvent-free and catalyst-free conditions. researchgate.net This approach minimizes waste by eliminating the need for both a solvent and a catalyst, and the only byproduct is water. The reaction can often be driven to completion by simply heating the neat mixture of the reactants.
Another highly sustainable approach involves the use of carbon dioxide as a C1 source. This process typically involves the reaction of an amine with CO2 and a reducing agent, such as hydrogen gas or a hydrosilane, in the presence of a catalyst. rsc.org This method is advantageous as it utilizes a waste product (CO2) as a raw material. Research in this area is focused on developing efficient and recyclable catalysts that can operate under mild conditions. For example, heterogeneous catalysts based on metal-organic frameworks (MOFs) have shown high activity and selectivity for the N-formylation of amines with CO2 and can be easily recovered and reused. rsc.org
The use of biocatalysis, employing enzymes to catalyze the formylation reaction, is another emerging area. While still in the early stages of development for this specific transformation, biocatalysis offers the potential for highly selective reactions under very mild, aqueous conditions.
The following table summarizes some of the environmentally benign synthetic routes for N-formylation that can be applied to cyclopentylamine.
| Synthetic Route | Key Features | Advantages |
| Formic Acid (Solvent-Free, Catalyst-Free) | Heating cyclopentylamine and formic acid together without any solvent or catalyst. | High atom economy, no solvent or catalyst waste, simple procedure. researchgate.net |
| Formic Acid with Ultrasound | Using ultrasonic irradiation to promote the reaction at room temperature. | Energy efficient (avoids heating), fast reaction times, often high yields. researchgate.net |
| Carbon Dioxide and Hydrogen | Catalytic reaction of cyclopentylamine with CO2 and H2. | Utilizes a greenhouse gas as a feedstock, high atom economy, produces only water as a byproduct. rsc.org |
| Carbon Dioxide and Hydrosilanes | Catalytic reaction using a silane (B1218182) as the reducing agent. | Can often be performed under milder conditions than with H2, high yields. rsc.org |
| Catalytic Transfer Formylation | Using a catalyst to transfer a formyl group from a donor molecule. | Can offer high selectivity and efficiency under mild conditions. |
The continuous development of these and other innovative synthetic methodologies holds the key to producing this compound and other valuable chemicals in a more sustainable and environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
